N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide
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Overview
Description
N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dioxoisoindole moiety and an ethylsulfonyl group attached to a benzamide framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with an amine to form the isoindole structure, followed by sulfonation and subsequent coupling with an ethylsulfonylbenzamide derivative. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The ethylsulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide
- N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide
- N-(1,3-dioxoisoindol-5-yl)-2-phenylacetamide
Uniqueness
N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide stands out due to its unique combination of the dioxoisoindole and ethylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-2-25(23,24)14-6-4-3-5-12(14)16(21)18-10-7-8-11-13(9-10)17(22)19-15(11)20/h3-9H,2H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTSGKCRMPPGAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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